![molecular formula C6H6FN3O B13107826 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the imidazo[1,2-c]pyrimidine family, known for their diverse biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Involving the condensation of appropriate amines with fluorinated pyrimidine derivatives under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazo[1,2-c]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives with various functional groups.
科学的研究の応用
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Investigating its role as an enzyme inhibitor or receptor modulator.
Materials Science: Exploring its properties for use in organic electronics or as a building block for functional materials.
作用機序
The mechanism of action of 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC).
Imidazo[1,5-a]pyridine: Exhibits unique optical and biological properties, making it useful in various research areas.
Uniqueness
8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorinated compound may offer enhanced stability, binding affinity, and selectivity compared to its non-fluorinated counterparts .
特性
分子式 |
C6H6FN3O |
|---|---|
分子量 |
155.13 g/mol |
IUPAC名 |
8-fluoro-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H6FN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h3,8H,1-2H2 |
InChIキー |
CJODSGYDIRJTHU-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=C(C=NC2=O)F)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxylate](/img/structure/B13107748.png)

![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
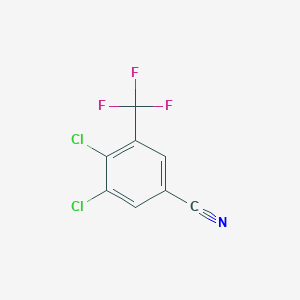

![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)
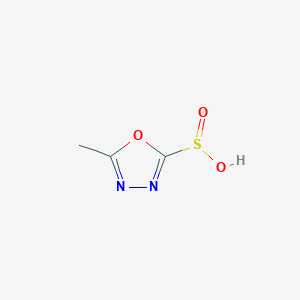


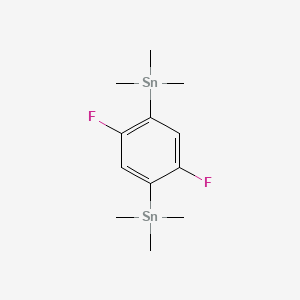
![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)
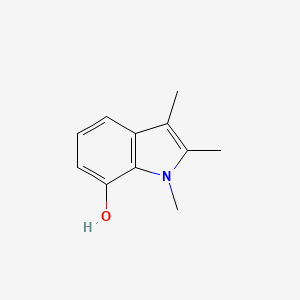
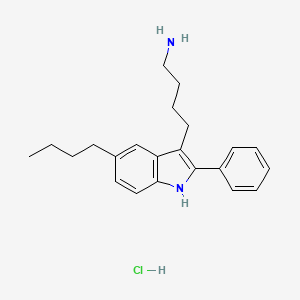
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
